molecular formula C18H21NO4 B1588270 (S)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid CAS No. 500770-69-4

(S)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid

Cat. No. B1588270
M. Wt: 315.4 g/mol
InChI Key: NCQJBPXXRXOIJD-HNNXBMFYSA-N
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Description

“(S)-2-((tert-Butoxycarbonyl)amino)-2-(naphthalen-2-yl)acetic acid” is a chemical compound with the CAS number 1082750-59-1 . It’s used for research purposes .


Molecular Structure Analysis

The molecular formula of this compound is C17H19NO4 . Its molecular weight is 301.34 .

Scientific Research Applications

Fluorescence Derivatisation and Sensing

(S)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid has been explored for its potential in fluorescence derivatisation and sensing. For instance, Frade et al. (2007) demonstrated its utility in coupling with amino acids for fluorescence derivatisation, resulting in strongly fluorescent derivatives suitable for biological assays (Frade, Barros, Moura, & Gonçalves, 2007). Similarly, Liu, Pestano, and Wolf (2008) synthesized a ligand that forms a fluorescent scandium complex, capable of enantioselective sensing of chiral amino alcohols (Liu, Pestano, & Wolf, 2008).

Self-Assembly and Material Science

In material science, the compound has been used to design and synthesize novel classes of materials. Xu et al. (2009) reported the self-assembly of vesicles from amphiphilic aromatic amide-based oligomers, demonstrating the compound's role in promoting ordered stacking of oligomeric amide backbones, crucial for the formation of vesicular structures (Xu, Wang, Zhao, Jiang, & Li, 2009).

Organic Synthesis and Catalysis

The compound is also significant in organic synthesis and catalysis. Adam, Hello, and Ben Aisha (2011) described the synthesis of heterogeneous 7-amino-1-naphthalene sulfonic acid immobilized silica nanoparticles, showcasing its catalytic activity in the esterification of n-butyl alcohol with mono and di-acids (Adam, Hello, & Ben Aisha, 2011).

Biodegradation Studies

Research on the biodegradation of aromatic compounds, including those structurally related to (S)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid, has been conducted to understand their environmental impact. Johnson et al. (2011) investigated the microbial biodegradation of aromatic alkanoic naphthenic acids, finding that the degree of alkyl side chain branching significantly affects their biodegradability (Johnson, Smith, Sutton, McGenity, Rowland, & Whitby, 2011).

Safety And Hazards

The compound has the signal word “Warning” and the hazard statements H302, H315, H319, and H335 . These suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(11-16(20)21)14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQJBPXXRXOIJD-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00426605
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(naphthalen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-((tert-Butoxycarbonyl)amino)-3-(naphthalen-2-yl)propanoic acid

CAS RN

500770-69-4
Record name (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-naphthalenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=500770-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(naphthalen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00426605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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